molecular formula C12H11NO4S B353019 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 862257-52-1

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B353019
CAS No.: 862257-52-1
M. Wt: 265.29g/mol
InChI Key: XZHWHTSOQTXOTL-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is a synthetic thiazolidinedione derivative of significant interest in medicinal chemistry research. Compounds featuring the thiazolidinedione nucleus are extensively investigated for their diverse biological activities . This particular analog is offered for research purposes to explore its potential in various biochemical pathways. A key area of application is in metabolic disease research, specifically for investigating new antidiabetic agents . The thiazolidinedione core is a known pharmacophore in this field, and researchers can utilize this compound to study its effects and mechanisms, potentially acting as an insulin sensitizer. Furthermore, this chemical serves as a valuable precursor or intermediate in organic synthesis and drug discovery campaigns. Thiazolidinedione derivatives have demonstrated broad-spectrum biological potential, including antimicrobial activity against various Gram-positive and Gram-negative bacteria . The benzyl substitution at the N-3 position of the thiazolidine ring is a common modification that can influence the compound's bactericidal efficacy and overall pharmacodynamic profile . Researchers can employ this compound to develop new structural prototypes with enhanced efficacy. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c14-10(15)6-9-11(16)13(12(17)18-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWHTSOQTXOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Benzylamine, Glyoxylic Acid, and Mercaptoacetic Acid

A widely employed method involves the one-pot cyclocondensation of benzylamine, glyoxylic acid, and mercaptoacetic acid under acidic conditions. The reaction proceeds via nucleophilic attack of the benzylamine’s amino group on the carbonyl carbon of glyoxylic acid, followed by thiol participation from mercaptoacetic acid to form the thiazolidinone ring. The acetic acid moiety is inherently incorporated via mercaptoacetic acid.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Catalyst: Hydrochloric acid (10 mol%)

  • Temperature: Reflux at 80°C for 12 hours

  • Yield: 68–72%

This route offers simplicity but requires careful pH control to avoid byproducts like thioesters.

Alkylation of 2,4-Dioxothiazolidine-5-acetic Acid

2,4-Dioxothiazolidine-5-acetic acid, synthesized via methods reported by ACS Omega, serves as a precursor. Benzylation at the N3 position is achieved using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base:

2,4-Dioxothiazolidine-5-acetic acid+Benzyl bromideK2CO3,DMFTarget compound\text{2,4-Dioxothiazolidine-5-acetic acid} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}

Optimization Insights :

  • Higher yields (75–80%) are obtained at 60°C with a 1:1.2 molar ratio of precursor to benzyl bromide.

  • Prolonged reaction times (>8 hours) lead to O-benzylation side products.

Xanthate-Mediated Cyclization (Adapted from Patent WO2009104200A1)

Modifying the route for rhodanine-3-acetic acid synthesis, methyl aminoacetate hydrochloride reacts with chloroacetyl chloride to form methyl [(chloroacetyl)amino]acetate. Substitution with potassium benzylxanthate introduces the benzylthio group, followed by cyclization in polyethylene glycol (PEG-400) and hydrolysis:

Methyl [(chloroacetyl)amino]acetateK-benzylxanthateThio intermediateNaOH, PEGTarget compound\text{Methyl [(chloroacetyl)amino]acetate} \xrightarrow{\text{K-benzylxanthate}} \text{Thio intermediate} \xrightarrow{\text{NaOH, PEG}} \text{Target compound}

Advantages :

  • PEG-400 enhances reaction homogeneity and simplifies solvent recovery.

  • Yield: 65–70% after hydrolysis with 2M HCl.

Structural and Thermal Characterization

Single-Crystal X-ray Diffraction (SC-XRD)

While direct data for the target compound is limited, analogous structures (e.g., 2,4-dioxothiazolidine-5-acetic acid salts) reveal planar thiazolidinone rings (r.m.s. deviation: 0.0031–0.0145 Å) and dihedral angles (47.23–58.67°) between the acetic acid and heterocycle. The benzyl group is expected to adopt a similar planar orientation, stabilized by C–H···O and π-π interactions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal decomposition profiles of related compounds suggest the target compound’s stability up to 130–220°C (Table 1).

Table 1: Thermal Data for Analogous Thiazolidinone Derivatives

CompoundEndothermic Peak (°C)Decomposition Range (°C)Weight Loss (%)
Salt 1191.42190–80099
Salt 2221.94129–700100
Target (estimated)185–195200–75098–100

Spectroscopic Validation

Fourier-Transform Infrared (FTIR) Spectroscopy

  • C=O Stretches : 1740 cm⁻¹ (thiazolidinone 2,4-dione), 1710 cm⁻¹ (acetic acid).

  • N–H Bend : Absent in benzylated derivatives, confirming N3 substitution.

UV-Vis Spectroscopy

Conjugation between the benzyl group and thiazolidinone core results in a λ_max ≈ 270–280 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), indicative of charge-transfer transitions.

Challenges and Industrial Scalability

Byproduct Formation

O-Benzylation and thioester byproducts necessitate chromatographic purification, reducing overall yield. Patent WO2009104200A1 addresses this via PEG-mediated reactions, which suppress side reactions through improved solvation.

Solvent and Catalyst Recovery

PEG-400’s reusability (≥5 cycles without distillation) lowers production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections caused by these organisms .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including leukemia and breast cancer cells. The mechanisms suggested involve the modulation of specific signaling pathways that regulate cell proliferation and survival . Notably, compounds structurally similar to this compound have been reported to exhibit antiproliferative effects against various tumor types .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Research

Another significant study focused on the anticancer properties of this compound in leukemia cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. These results underscore its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The phenylmethyl group may enhance binding affinity to these targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Compound A : [(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

  • Structure : Differs by a benzylidene (C₆H₅–CH=) group at position 5 instead of a benzyl (C₆H₅–CH₂–) group.
  • Molecular Weight : 263.27 g/mol (vs. 289.05 g/mol for the target compound).

Compound B : 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

  • Structure : Replaces the benzyl group with a trimethoxyphenyl-thiadiazole moiety.
  • Activity : Shows superior cytotoxicity against MCF-7 (IC₅₀ = 15.28 mg/mL) and A549 (IC₅₀ = 12.7 mg/mL) cancer cells compared to the parent compound .

Compound C : 3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

  • Structure : Substitutes the acetic acid side chain with a benzoic acid group and introduces a thioxo group at position 2.
  • Activity : Enhanced antioxidant properties due to the benzoic acid moiety .

Key Research Findings

Anticancer Activity : Derivatives with bulky aryl groups (e.g., naphthyl or trimethoxyphenyl) show 2–3× higher potency against solid tumors compared to the benzyl analog .

Antimicrobial Potential: Chlorophenol-substituted analogs exhibit 81–89% inhibition against Gram-positive bacteria at 32 μg/mL .

Dual Antioxidant/Anti-inflammatory Activity : Acetamide derivatives (e.g., N-(4-aryl-thiazol-2-yl)-substituted compounds) demonstrate synergistic effects, with lipid peroxidation inhibition up to 75% at 10 μM .

Biological Activity

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is a synthetic compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Structural Characteristics

The compound's structure features a thiazolidinone core with a benzyl substituent and an acetic acid moiety, contributing to its unique biological properties. The molecular formula is C15H13N3O3S2C_{15}H_{13}N_3O_3S^2 with a molecular weight of 347.4 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial and fungal strains. For instance, preliminary studies demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve the disruption of cell wall synthesis and interference with essential metabolic pathways in microorganisms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Studies have shown that it induces apoptosis in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound's IC50 values indicate potent cytotoxicity against these cell lines, with mechanisms involving both extrinsic and intrinsic apoptotic pathways .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The compound was shown to activate caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL for certain strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism of action .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound enhances its biological activity compared to other thiazolidinone derivatives. Below is a comparative table summarizing the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneThiazolidinedione coreAntidiabetic properties
Benzothiazole derivativesBenzothiazole ringsAntimicrobial and anticancer activities
ThiosemicarbazonesThiosemicarbazone moietiesAntimicrobial and anticancer effects

The dual functionality of this compound positions it favorably within this class of compounds, enhancing its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 2
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2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

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